5-ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one
Description
The compound 5-ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one is a pyridinone derivative characterized by a substituted aromatic heterocyclic core. Pyridinones are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. This compound features multiple substituents:
- Ethyl group at position 5, which may enhance lipophilicity.
- Methyl group at position 6 and a 3-methylphenoxy moiety at position 4, contributing to steric bulk and π-π stacking interactions.
Properties
CAS No. |
651778-62-0 |
|---|---|
Molecular Formula |
C15H16INO2 |
Molecular Weight |
369.20 g/mol |
IUPAC Name |
5-ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one |
InChI |
InChI=1S/C15H16INO2/c1-4-12-10(3)17-15(18)13(16)14(12)19-11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3,(H,17,18) |
InChI Key |
OTGDJMNGBDKAJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1OC2=CC=CC(=C2)C)I)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using iodine or an iodine-containing reagent.
Attachment of the Methylphenoxy Group: The methylphenoxy group can be attached through an etherification reaction, where a phenol derivative reacts with an alkyl halide.
Addition of the Ethyl and Methyl Groups: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of 5-ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove or modify certain functional groups, such as reducing the iodine atom to a hydrogen atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. Conditions may involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products
Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
Reduction Reactions: Products include reduced derivatives with modified functional groups.
Scientific Research Applications
5-ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
*Calculated based on substituent contributions where exact data are unavailable.
Research Implications and Limitations
- The iodo substituent in the target compound may confer unique reactivity in cross-coupling reactions or serve as a radiolabel for imaging, unlike fluorine or trifluoromethyl groups in analogs .
- The 3-methylphenoxy group could enhance binding to aromatic receptors compared to phenyl or methoxy substituents in fluridone and cinmethylin .
- Limitations : Direct pharmacological or physicochemical data for the target compound are absent in the provided evidence. Comparisons are inferred from structural analogs.
Biological Activity
5-Ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an ethyl group, an iodine atom, a methyl group, and a phenoxy moiety. The structural characteristics contribute to its biological activity, particularly in enzyme inhibition and antimicrobial properties.
Biological Activity Overview
The biological activity of 5-ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one has been primarily studied in the context of its inhibition of key enzymes involved in metabolic pathways. Notably, it has shown promise as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism.
Enzyme Inhibition
Research indicates that the compound exhibits selective inhibition against bacterial ACC, making it a candidate for antibiotic development. The inhibition potency can be quantified by IC50 values, which measure the concentration required to inhibit 50% of the enzyme's activity.
| Compound | IC50 (nM) | MIC (μg/mL) |
|---|---|---|
| 5-Ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one | <10 | 16 |
| Control Compound | >100 | >64 |
Table 1: Inhibition Potency of 5-Ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one compared to control compounds.
The mechanism by which this compound exerts its biological effects involves binding to the active site of ACC, leading to reduced fatty acid synthesis. This is particularly relevant in bacterial strains where fatty acid biosynthesis is essential for growth and survival.
Case Studies
- Antibacterial Activity : In a study involving Escherichia coli, the compound demonstrated significant antibacterial activity when combined with efflux pump inhibitors. The presence of polymyxin B nonapeptide enhanced the efficacy of the compound against resistant strains.
- Synergistic Effects : A checkerboard assay revealed that when used in combination with other antibiotics, 5-ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one exhibited synergistic effects, suggesting potential for combination therapies in treating infections caused by resistant bacteria.
Toxicological Profile
While the biological activities are promising, understanding the toxicological implications is crucial. Preliminary studies suggest that the compound has a favorable safety profile; however, further investigation is warranted to assess long-term effects and potential toxicity in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
